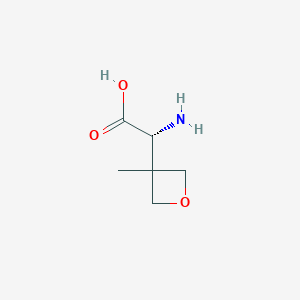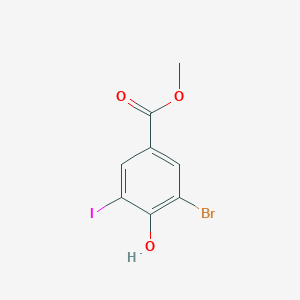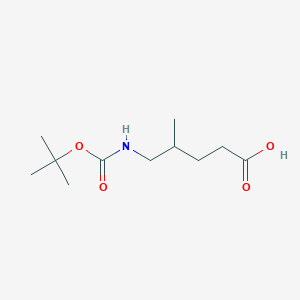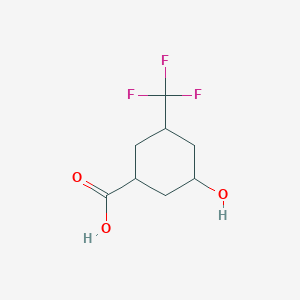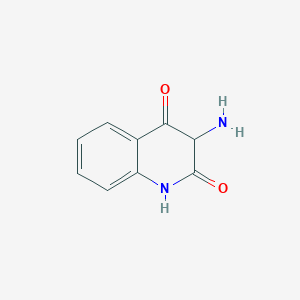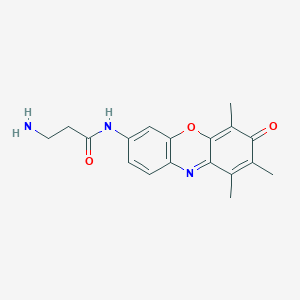
7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one is a phenoxazinone derivative known for its chromogenic properties. This compound has been synthesized and evaluated for its potential as a substrate for β-alanyl aminopeptidase, an enzyme present in various bacterial species, including Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one involves several steps. One common method includes the reaction of 7-amino-1,2,4-trimethyl-3H-phenoxazin-3-one with β-alanine under specific conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could result in amine derivatives.
Scientific Research Applications
7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: Used as a chromogenic substrate in various assays to detect enzyme activity.
Biology: Employed in microbiological studies to identify bacterial species based on enzyme activity.
Industry: Utilized in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one involves its interaction with β-alanyl aminopeptidase. The compound acts as a substrate for the enzyme, which cleaves the β-alanyl group, resulting in a color change that can be easily detected . This chromogenic property makes it useful in various diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
7-amino-1,2,4-trimethyl-3H-phenoxazin-3-one: A precursor in the synthesis of 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one.
8-amino-1,2,4-trimethyl-3H-phenoxazin-3-one: Another phenoxazinone derivative with similar chromogenic properties.
Uniqueness
This compound is unique due to its specific interaction with β-alanyl aminopeptidase, making it a valuable tool in microbiological and diagnostic applications. Its ability to produce a distinct color change upon enzymatic cleavage sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-amino-N-(6,8,9-trimethyl-7-oxophenoxazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N3O3/c1-9-10(2)17(23)11(3)18-16(9)21-13-5-4-12(8-14(13)24-18)20-15(22)6-7-19/h4-5,8H,6-7,19H2,1-3H3,(H,20,22) |
InChI Key |
OFJZSPMCBGFIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C2C1=NC3=C(O2)C=C(C=C3)NC(=O)CCN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


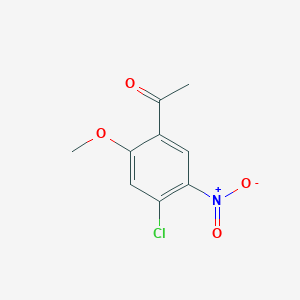
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12858719.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)
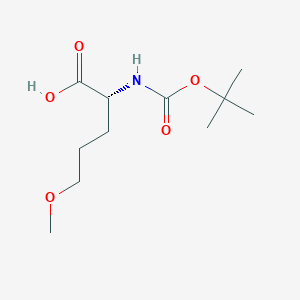
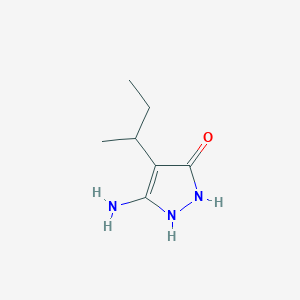
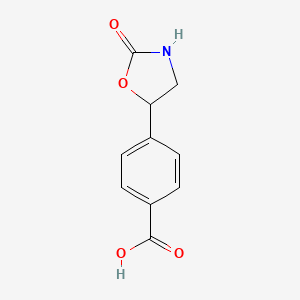
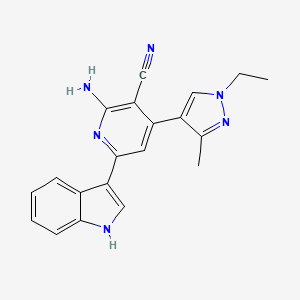
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
